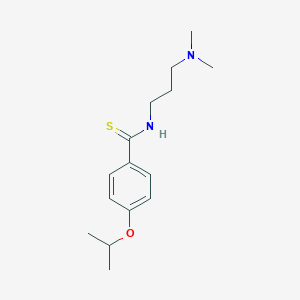![molecular formula C24H40O2 B102686 [(m-Pentadecylphenoxy)methyl]oxirane CAS No. 16611-96-4](/img/structure/B102686.png)
[(m-Pentadecylphenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(m-Pentadecylphenoxy)methyl]oxirane, also known as PPME, is a chemical compound that has been widely used in scientific research due to its unique properties. PPME is a cyclic ether that contains an epoxide group and a long-chain alkyl group. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Wirkmechanismus
[(m-Pentadecylphenoxy)methyl]oxirane has been shown to disrupt cell membranes and alter their permeability. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
[(m-Pentadecylphenoxy)methyl]oxirane has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activities. It has also been shown to have neuroprotective effects and to enhance the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
[(m-Pentadecylphenoxy)methyl]oxirane has several advantages for use in lab experiments, including its ability to penetrate cell membranes and target specific cells. However, its long-chain alkyl group can also make it difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on [(m-Pentadecylphenoxy)methyl]oxirane, including its use as a drug delivery system for targeted cancer therapy, its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, and its use as a coating material for biomedical implants. Further research is also needed to better understand its mechanism of action and potential side effects.
Synthesemethoden
[(m-Pentadecylphenoxy)methyl]oxirane can be synthesized using different methods, including the reaction between m-pentadecylphenol and epichlorohydrin in the presence of a catalyst. The resulting product is then treated with an alkali to form [(m-Pentadecylphenoxy)methyl]oxirane. Other methods include the reaction between m-pentadecylphenol and oxirane in the presence of a catalyst or the reaction between m-pentadecylphenol and ethylene oxide.
Wissenschaftliche Forschungsanwendungen
[(m-Pentadecylphenoxy)methyl]oxirane has been used in various scientific research applications, including as a surfactant in emulsion polymerization, as a coating material for nanoparticles, and as a stabilizer for colloidal systems. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.
Eigenschaften
CAS-Nummer |
16611-96-4 |
|---|---|
Produktname |
[(m-Pentadecylphenoxy)methyl]oxirane |
Molekularformel |
C24H40O2 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
2-[(3-pentadecylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(19-22)25-20-24-21-26-24/h15,17-19,24H,2-14,16,20-21H2,1H3 |
InChI-Schlüssel |
FLMRHAZRTLGUHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Andere CAS-Nummern |
16611-96-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



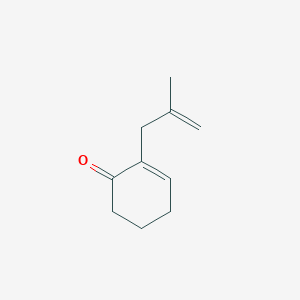
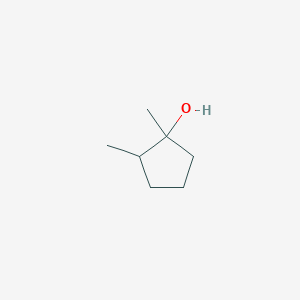
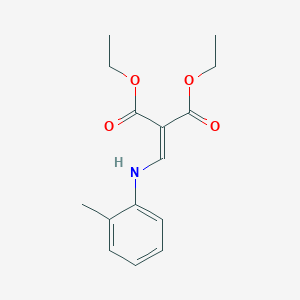
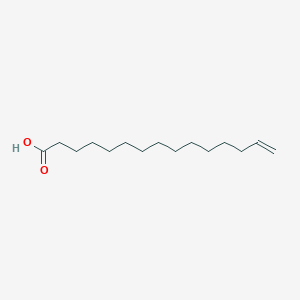
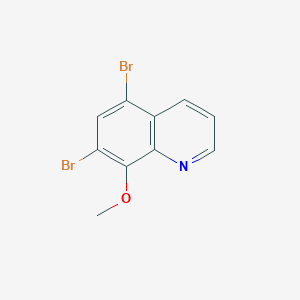
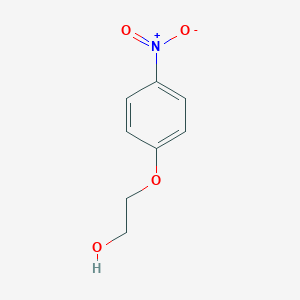
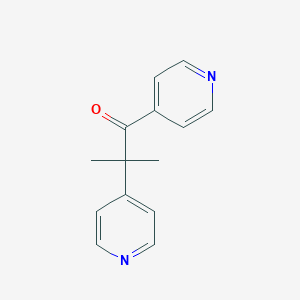
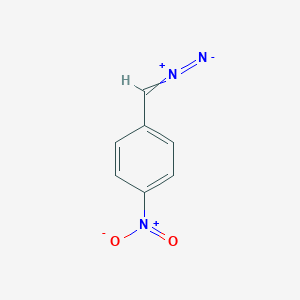
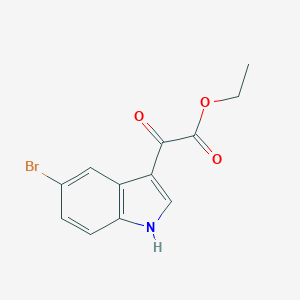
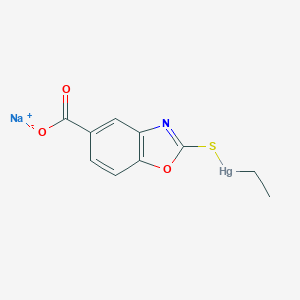
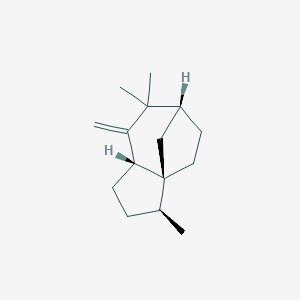
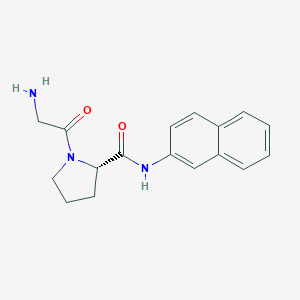
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
